(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 325978-09-4
VCID: VC7348332
InChI: InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-17-8-7-12-5-3-4-6-16(12)18(17)26-20/h3-11H,1-2H3,(H,21,22,23)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)OC
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42

(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 325978-09-4

Cat. No.: VC7348332

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide - 325978-09-4

Specification

CAS No. 325978-09-4
Molecular Formula C20H16N2O3S
Molecular Weight 364.42
IUPAC Name N-benzo[g][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-17-8-7-12-5-3-4-6-16(12)18(17)26-20/h3-11H,1-2H3,(H,21,22,23)
Standard InChI Key NEQWJUXIJUTFSR-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)OC

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound features a naphtho[2,1-d]thiazole core fused with a benzamide moiety. The naphtho[2,1-d]thiazole system consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) fused to a naphthalene framework at the 2,1-d position . The benzamide group is substituted at the 3- and 5-positions with methoxy groups, creating a symmetrical electronic environment. The (Z) configuration refers to the spatial arrangement around the imine double bond (C=N) in the thiazole ring, which influences molecular planarity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name(Z)-N-(3H-naphtho[2,1-d]thiazol-2-ylidene)-3,5-dimethoxybenzamidePubChem
Molecular FormulaC₂₀H₁₆N₂O₃SPubChem
Molecular Weight364.42 g/molPubChem
SMILESCOC1=CC(=CC(=C1)C(=O)N=C2SC3=C(C2=NC4=CC=CC=C43)OC)OCDerived
InChIKeyNGSVUMPEDJYHJD-UHFFFAOYSA-NPubChem

Synthesis and Reactivity

Synthetic Pathways

The synthesis of naphthothiazole derivatives typically involves cyclocondensation reactions. A representative route for analogous compounds involves:

  • Formation of the thiazole ring: Reaction of 2-aminonaphthalene with thiourea derivatives in the presence of iodine or other cyclizing agents.

  • Benzamide coupling: Acylation of the thiazole amine with 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .

  • (Z)-Isomer stabilization: Selective crystallization or chromatography to isolate the thermodynamically favored (Z)-isomer, as reported for similar imine-containing systems .

Key Reaction Steps (Adapted from PMC Study ):

2-Aminonaphthalene+ThioureaI2,ΔNaphtho[2,1-d]thiazol-2-amine\text{2-Aminonaphthalene} + \text{Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{Naphtho[2,1-d]thiazol-2-amine} Naphthothiazolamine+3,5-Dimethoxybenzoyl ChlorideEt3NTarget Compound\text{Naphthothiazolamine} + \text{3,5-Dimethoxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Physicochemical Properties

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (s, 1H, NH), 8.20–7.40 (m, 7H, aromatic), 3.90 (s, 6H, OCH₃) .

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C) .

  • UV-Vis (MeOH): λₘₐₓ 280 nm (π→π* transition of aromatic system).

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the imine bond .

Biological Activity and Mechanisms

Table 2: Comparative Cytotoxicity Data

CompoundIC₅₀ (μM) vs. HepG2Tubulin Inhibition (%)
Podophyllotoxin (Control)0.8992.5
Analog 91.3885.2
Analog 102.4578.9
Analog 113.2172.4

Apoptotic Mechanisms

  • Mitochondrial Pathway: Downregulation of Bcl-2 and loss of mitochondrial membrane potential (MMP) .

  • Cell Cycle Arrest: G2/M phase arrest via p53-mediated pathways, as observed in flow cytometry studies .

Applications and Future Directions

Medicinal Chemistry

The compound’s ability to inhibit tubulin polymerization positions it as a lead candidate for antimitotic drug development. Structural modifications (e.g., replacing methoxy groups with bioisosteres) could enhance bioavailability .

Materials Science

Conjugated π-systems in the naphthothiazole core suggest utility in organic semiconductors or fluorescent probes .

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